Alliumoside B
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Overview
Description
Alliumoside B is a steroidal saponin glycoside derived from the Allium genus, particularly from species like Allium narcissiflorum. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alliumoside B involves the extraction of steroidal saponins from Allium species. The process typically includes:
Extraction: Using solvents like methanol to extract the saponins from the plant material.
Purification: Employing techniques such as column chromatography to isolate this compound from other saponins.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Alliumoside B undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the glycosidic moieties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Acidic and Basic Conditions: For hydrolysis and glycosidic bond cleavage.
Major Products Formed:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Compounds: From reduction processes.
Hydrolyzed Products: From glycosidic bond cleavage.
Scientific Research Applications
Alliumoside B has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroidal saponins.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of Alliumoside B involves its interaction with cellular membranes and enzymes:
Molecular Targets: It targets enzymes involved in inflammatory pathways and fungal cell wall synthesis.
Pathways Involved: Modulates pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- Trillin
- Melongoside B
- Funkioside A
Comparison:
- Trillin: Similar glycosidic structure but differs in its aglycone part.
- Melongoside B: Shares similar biological activities but has different sugar moieties.
- Funkioside A: Similar in structure but varies in its biological effects .
Properties
CAS No. |
56126-14-8 |
---|---|
Molecular Formula |
C51H84O24 |
Molecular Weight |
1081.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[(4S,6R,7S,8R,9S,13R)-16-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O24/c1-20(19-68-45-41(64)37(60)33(56)28(15-52)69-45)7-12-50(67)21(2)32-27(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)51(75-47-43(66)39(62)35(58)30(17-54)71-47)44(40(63)36(59)31(18-55)74-51)72-46-42(65)38(61)34(57)29(16-53)70-46/h5,20-21,23-47,52-67H,6-19H2,1-4H3/t20?,21-,23?,24?,25?,26?,27-,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50+,51-/m0/s1 |
InChI Key |
ALPKPXXOFFUSLY-ZVKAMZIBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CCC(C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
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